3-Methoxy-1-phenylpropan-1-ol

Übersicht

Beschreibung

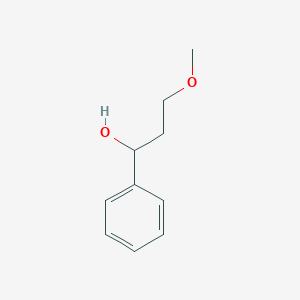

3-Methoxy-1-phenylpropan-1-ol is a primary alcohol . It is a colorless liquid . The molecular formula of 3-Methoxy-1-phenylpropan-1-ol is C10H14O2 . The average mass is 166.217 Da .

Synthesis Analysis

The synthesis of 3-Methoxy-1-phenylpropan-1-ol from 3-methoxy-1-phenyl-1-propanone has been reported . Additionally, the kinetics of the reactions of 3-methoxy-1-propanol with phenyl isocyanate in the presence of metal catalysts has been reported . Selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol with metal oxides and zeolites catalysts in the liquid phase has also been studied .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1-phenylpropan-1-ol consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The monoisotopic mass is 166.099380 Da .Wissenschaftliche Forschungsanwendungen

Enzymatic Resolution in Asymmetric Synthesis

3-Methoxy-1-phenylpropan-1-ol has been studied for its role in enzymatic resolution processes. For instance, its derivatives have been used in the enzymatic resolution of chiral 1,3-amino alcohols through acylation processes. This has implications in the asymmetric synthesis of drugs like (S)-dapoxetine, using Candida antarctica lipase as a biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).

Electrochemical Functionalisation

Another application is in electrochemical functionalisation, where phenylcyclopropane in methanolic sodium methoxide forms 3-methoxy-1-phenylpropan-1-ol. This process highlights its potential in electrochemistry and organic synthesis (Brettle & Sutton, 1975).

Synthesis of Chalcone Derivatives

Research also includes synthesizing derivatives of chalcone from acetophenone and 2-nitrobenzaldehyde, where 3-methoxy-1-phenylpropan-1-ol is formed. This synthesis has implications in pharmaceutical and material science (Putri, Soewandi, & Budiati, 2019).

Asymmetric Hydrogenation

In asymmetric hydrogenation, 3-methoxy-1-phenylpropan-1-ol derivatives have been used to explore the role of different groups, like the C-9 OH group of cinchonidine, in achieving high enantioselectivity. This is crucial for chiral synthesis in the pharmaceutical industry (Toukoniitty, Busygin, Leino, & Murzin, 2004).

Methoxy-Mercuration of Sugar Derivatives

The methoxy-mercurations of sugar derivatives using 3-methoxy-1-phenylpropan-1-ol have been studied. This process is significant for creating optically active compounds, which are important in various chemical syntheses (Kawana & Emoto, 1967).

Synthesis of Natural Products

The compound is also used in the synthesis of natural products. For example, a sequential one-pot [Pd]-catalyzed Jeffery-Heck reaction followed by reduction protocol using 3-methoxy-1-phenylpropan-1-ol derivatives has been applied in the synthesis of flavan natural products (Reddy, Krishna, & Satyanarayana, 2016).

Antimicrobial Applications

Research has also indicated its potential antimicrobial applications, such as inhibitory action against Pseudomonas aeruginosa. This suggests its possible use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).

Lipase-Catalyzed Esterification

It's used in lipase-catalyzed esterification to prepare medium- or long-chain alkyl phenylpropanoates and phenylpropyl alkanoates, relevant in producing cosmetic and flavoring agents (Vosmann, Weitkamp, & Weber, 2006).

Pharmaceutical and Cosmetic Applications

3-Methoxy-1-phenylpropan-1-ol is also found in phytochemical compounds from plants like Juniperus phoenicea, highlighting its relevance in pharmaceutical and cosmetic industries (Comte, Vercauteren, Chulia, Allais, & Delage, 1997).

Chemical Reaction Studies

Additionally, it is utilized in studying various chemical reactions like dehydrogenation, hydrogenolysis, and isomerization, which are fundamental in understanding chemical processes (Chin, Shin, & Kim, 1988).

Safety And Hazards

The safety data sheet for 3-Methoxy-1-propanol indicates that it is a flammable liquid and vapor. It may cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-methoxy-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQYNHNPWIIWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1-phenylpropan-1-ol | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)

![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)

![2-Chloro-1-(3,5-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-4-yl)ethanone](/img/structure/B2857319.png)

![N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2857320.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)

![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2857333.png)

![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)